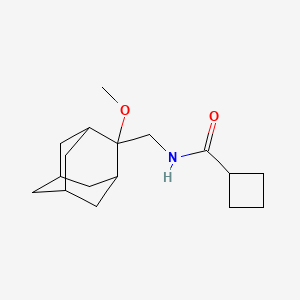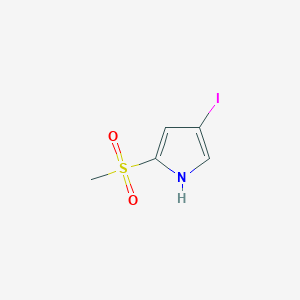![molecular formula C15H20O4 B2902589 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid CAS No. 568558-20-3](/img/structure/B2902589.png)
3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid, also known as 3E2MPA, is a compound of great interest in the scientific community due to its potential applications in various areas of research. It is a synthetic organic acid that has been found to have a wide range of effects on biochemical and physiological processes.
Applications De Recherche Scientifique
3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid has a wide range of potential applications in scientific research. It has been used as a model compound to study the effects of organic acids on biochemical and physiological processes. It has also been used in the synthesis of various compounds, such as drugs and other organic molecules. In addition, this compound has been used as a fluorescent probe in fluorescence microscopy, as a substrate in enzyme kinetics studies, and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid is not yet fully understood. However, it is known that it can interact with various biochemical and physiological processes. It has been found to interact with enzymes, receptors, and other proteins, and to modulate the activity of these molecules. In addition, it has been found to interact with cell membranes, and to alter their permeability.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, and to modulate the activity of receptors such as the serotonin 5-HT1A receptor. In addition, it has been found to modulate the activity of various proteins involved in signal transduction pathways. It has also been found to alter the permeability of cell membranes, and to affect the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized using either the Wittig or the Suzuki-Miyaura reactions. In addition, it is a relatively stable compound, and is not prone to degradation or decomposition. However, there are some limitations to its use. It is a relatively reactive compound, and can interact with other molecules in the environment. In addition, it can be toxic if ingested or inhaled, and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug design and development. In addition, further research into its structure-activity relationships, as well as its potential for use as a fluorescent probe or enzyme substrate, could be beneficial. Finally, further research into its potential toxicity, as well as its potential for use in various other areas of research, could be beneficial.
Méthodes De Synthèse
3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid can be synthesized using two different methods. The first method is a Wittig reaction, and involves the reaction of a phosphonium salt with a carboxylic acid. The phosphonium salt is generated by reacting 2-methylpropoxybenzaldehyde with triphenylphosphine, and the carboxylic acid is 3-ethoxy-4-hydroxybenzoic acid. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is this compound.
The second method of synthesis is a Suzuki-Miyaura reaction. This involves the reaction of a boronic acid with a halide, in the presence of a base such as potassium carbonate. The boronic acid is generated by reacting 2-methylpropoxybenzaldehyde with potassium borohydride, and the halide is 3-ethoxy-4-chlorobenzoic acid. The reaction is carried out in a solvent such as tetrahydrofuran, and the resulting product is this compound.
Propriétés
IUPAC Name |
(E)-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-18-14-9-12(6-8-15(16)17)5-7-13(14)19-10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGRHOVEGOKGAX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902507.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2902508.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902510.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2902515.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide](/img/structure/B2902518.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide](/img/structure/B2902521.png)


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2902524.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2902528.png)
